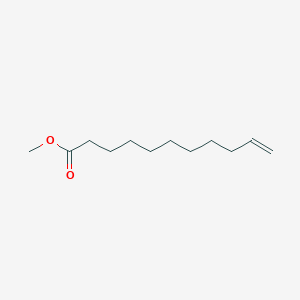







|
REACTION_CXSMILES
|
C(O)(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O.[C:22]([O:42][CH3:43])(=[O:41])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]/[CH:30]=[CH:31]\[CH2:32][C@@H](CCCCCC)O>>[C:22]([O:42][CH3:43])(=[O:41])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH:31]=[CH2:32]
|


|
Name
|
diacid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC\C=C/C[C@H](O)CCCCCC)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC\C=C/C[C@H](O)CCCCCC)(=O)OC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is subjected to a pyrolysis at a temperature of 550° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCC=C)(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |